![molecular formula C27H45N5O5 B1247267 (1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide CAS No. 569677-40-3](/img/structure/B1247267.png)
(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boceprevir is an oral, direct acting hepatitis C virus (HCV) protease inhibitor that is used in combination with other antiviral agents in the treatment of chronic hepatitis C, genotype 1. Boceprevir has not been linked to instances of acute liver injury during therapy but, when combined with peginterferon and ribavirin, has been associated with cases of hepatic decompensation in patients with preexisting cirrhosis.
Applications De Recherche Scientifique
Acid-Catalyzed Rearrangement Studies
Research by Nativi, Reymond, and Vogel (1989) explored the acid-catalyzed rearrangement of related compounds, contributing to the understanding of stereochemical control in synthesis processes (Nativi, Reymond, & Vogel, 1989).
Synthesis of Boceprevir's Intermediate
Kallam et al. (2017) demonstrated the synthesis of a key chiral bicyclic proline fragment utilized in the construction of the potent anti-HCV drug boceprevir, showcasing the compound's role in pharmaceutical synthesis (Kallam et al., 2017).
Creation of Cyclopropanecarboxamides
Aelterman et al. (1999) synthesized various new cyclopropanecarboxamides, emphasizing the compound's application in creating functionally diverse cyclopropanes (Aelterman et al., 1999).
Development of Bicyclic Amino Acids
Research by Gan et al. (2013) on the synthesis of azabicyclo hexane carboxylic acid highlights its utility in developing novel amino acids, which are crucial for various biochemical applications (Gan et al., 2013).
Precursor for Carbocyclic Nucleosides
Chang et al. (1994) focused on the stereocontrolled synthesis of a compound as a potential component for carbocyclic nucleosides, underscoring its role in nucleoside analog synthesis (Chang et al., 1994).
Crystal Structure Analysis
Gelbrich et al. (2013) conducted a study on the crystal structure of a related compound, providing insights into its molecular configuration and potential applications in crystallography (Gelbrich et al., 2013).
Stereoisomer Synthesis
Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of a related azabicyclo hexane carboxylic acid, illustrating its versatility in stereochemistry (Bakonyi et al., 2013).
Anticancer Pharmacophores
Kumar et al. (2009) synthesized a new series of functionalized amino acid derivatives, including compounds structurally related to the one , evaluating their potential as anticancer agents (Kumar et al., 2009).
Constrained β-Amino Acid Precursors
Krow et al. (2016) described the regioselective introduction and transformation of substituents in azabicyclo hexanes, showcasing its potential as precursors to constrained β-amino acids (Krow et al., 2016).
Propriétés
Numéro CAS |
569677-40-3 |
---|---|
Nom du produit |
(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide |
Formule moléculaire |
C27H45N5O5 |
Poids moléculaire |
519.7 g/mol |
Nom IUPAC |
(1R,2S,5S)-N-[(2S)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16-,17-,18-,20+/m0/s1 |
Clé InChI |
LHHCSNFAOIFYRV-ZYNAIFEFSA-N |
SMILES isomérique |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N[C@@H](CC3CCC3)C(=O)C(=O)N)C |
SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |
SMILES canonique |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |
Color/Form |
White to off-white amorphous powde |
Autres numéros CAS |
394730-60-0 |
Pictogrammes |
Irritant; Health Hazard |
Solubilité |
Slightly soluble in water Freely soluble in methanol, ethanol, and isopropanol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.